![molecular formula C16H16N4O4 B2404003 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1904410-57-6](/img/structure/B2404003.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Synthesis Analysis
Isoxazoles can be synthesized through various pathways, both homogeneous and heterogeneous . The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne (which acts as a dipolarophile) and nitrile oxide (which acts as the dipole) .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades due to their potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
- Isoxazole derivatives are commonly found in commercially available drugs due to their biological significance . Researchers can explore the synthesis of this compound for potential therapeutic applications.
- A related compound, 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione, has been screened for anticonvulsant activity against generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .
Drug Discovery and Medicinal Chemistry
Anticonvulsant Properties
Metal-Free Synthetic Routes
Nitrile Oxide Generation
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on the specific derivative and its biological target. For example, certain N-substituted isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, targeting the over-expression of FLT3 that plays a critical role in the development and progress of acute myeloid leukemia .
Future Directions
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-8-5-11(9(2)22-8)16(21)17-7-14-18-15(20-24-14)12-6-13(23-19-12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTJDIQPEFKAEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide |
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